3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine
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Overview
Description
3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a pyridine ring
Preparation Methods
The synthesis of 3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the Friedel–Crafts synthesis, which uses trifluoromethylated aryl compounds as starting materials . Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-withdrawing trifluoromethyl groups. Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine involves its interaction with molecular targets through various pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can lead to the modulation of biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine can be compared with other similar compounds, such as:
3,4-Bis(2-fluoro-5-trifluoromethylphenyl)-2,5-diphenyl phenyl grafted polysiloxane: This compound also contains trifluoromethyl groups and is used in gas chromatography.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used as a catalyst in organic transformations and shares similar structural motifs
Properties
CAS No. |
1333319-74-6 |
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Molecular Formula |
C19H11F6N |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
3-[2,4-bis(trifluoromethyl)phenyl]-5-phenylpyridine |
InChI |
InChI=1S/C19H11F6N/c20-18(21,22)15-6-7-16(17(9-15)19(23,24)25)14-8-13(10-26-11-14)12-4-2-1-3-5-12/h1-11H |
InChI Key |
XCGSZPOEPQTHRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)C3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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